molecular formula C23H25N3O2S B11656859 (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11656859
M. Wt: 407.5 g/mol
InChI Key: MLIQZRDQXODBTL-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines a pyrrole ring, a phenyl group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the formation of the thioxodihydropyrimidine core. The final step involves the condensation of the pyrrole derivative with the thioxodihydropyrimidine intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-oxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups and structural features. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its thioxodihydropyrimidine core, in particular, provides unique properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H25N3O2S/c1-15-13-17(16(2)25(15)18-9-5-3-6-10-18)14-20-21(27)24-23(29)26(22(20)28)19-11-7-4-8-12-19/h4,7-8,11-14,18H,3,5-6,9-10H2,1-2H3,(H,24,27,29)/b20-14+

InChI Key

MLIQZRDQXODBTL-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.